N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-18(21-12-10-15-5-2-1-3-6-15)14-25-19-9-8-17(22-23-19)16-7-4-11-20-13-16/h1-9,11,13H,10,12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMAJCUSROVXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyridazinyl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide may be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has shown potential as a therapeutic agent, with studies investigating its efficacy in treating various diseases, including infectious diseases and cancer.
Industry: In industry, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound’s pyridazine-thioacetamide scaffold differentiates it from imidazothiazole-based analogues (e.g., compound 5k) and thioamide derivatives (e.g., compound 19) .
Substituent Effects: The N-phenethyl group in the target compound likely enhances lipophilicity compared to simpler alkyl or aryl substituents (e.g., compound 15’s chlorophenyl group). This may improve blood-brain barrier penetration but reduce aqueous solubility.
However, similar compounds (e.g., compound 16) are synthesized via nucleophilic substitution on pyridazine precursors, with yields ranging from 47–78% .
Physicochemical and ADME Properties
- Lipophilicity : The phenethyl group in the target compound likely increases logP compared to morpholine- or piperazinyl-substituted analogues (e.g., compound 5k, logP ~3.5). This could enhance tissue distribution but reduce solubility.
- Metabolic Stability : Thioacetamide derivatives (e.g., compound 19) are prone to oxidative metabolism, whereas the target compound’s pyridin-3-yl group may slow degradation via steric hindrance .
Biological Activity
N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes a pyridazinyl moiety linked through a thioether bond to an acetamide group. The synthesis typically involves:
- Formation of the Pyridazinyl Intermediate : This is achieved through cyclization reactions of hydrazine derivatives with diketones.
- Thioether Formation : The pyridazinyl intermediate is reacted with pyridinyl thiols in the presence of bases like sodium hydride or potassium carbonate to form the thioether linkage.
Biological Mechanisms
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes involved in cancer pathways, potentially contributing to its anticancer properties.
- Receptor Modulation : Its structural similarity to known bioactive molecules suggests it could modulate receptor activity, influencing signaling pathways related to inflammation and cancer .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, related pyrazole derivatives have been shown to inhibit cell proliferation effectively:
These findings suggest that this compound may have similar anticancer properties, warranting further investigation.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been noted. Structurally related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that N-phenethyl derivatives could modulate inflammatory responses effectively .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of various derivatives against cancer cell lines. For instance, certain pyrazole-based compounds showed promising results in inhibiting cell growth and inducing apoptosis in cancer cells.
- Structure–Activity Relationship (SAR) : Research has focused on understanding how structural variations impact biological activity. Studies indicate that modifications in the pyridazinyl and phenethyl groups can significantly alter the compound's efficacy against cancer cells .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide?
Methodological Answer:
The synthesis of this compound can be approached through multi-step reactions involving:
Substitution Reactions : Reacting halogenated pyridazine derivatives (e.g., 6-chloropyridazine) with pyridin-3-ylthiols under alkaline conditions to introduce the pyridinyl group .
Thioacetamide Formation : Coupling the intermediate with phenethylamine via a thioether linkage using condensing agents like EDCI or DCC in anhydrous DMF. Evidence from similar thioacetamide syntheses suggests optimizing molar ratios (1:1.2 for amine:thiol) and reaction times (12–24 hours) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields high-purity products (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
